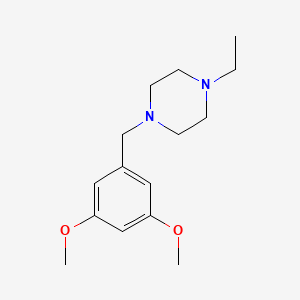
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine, also known as DM-EPEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been extensively studied for its pharmacological properties. In
Mechanism of Action
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine acts as a selective serotonin receptor agonist and a dopamine receptor antagonist. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been shown to improve cognitive function and reduce the symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, there are also some limitations to using 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it may have different effects on different cell types and in different animal models.
Future Directions
There are several future directions for the research on 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential anti-cancer properties and its use in combination with other anti-cancer drugs. Further research is also needed to understand its long-term effects and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine involves a multi-step process that requires the use of several reagents and solvents. The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with ethylamine to form 1-(3,5-dimethoxybenzyl) ethylamine. This intermediate compound is then reacted with piperazine in the presence of a catalyst to form 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine. The final product is purified using chromatography techniques to obtain a high yield of pure 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-5-7-17(8-6-16)12-13-9-14(18-2)11-15(10-13)19-3/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHOFQJOSWHBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5644029.png)
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)
![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)
![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![5-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644130.png)
![N-[2-(4-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5644133.png)
![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)